4-amino-N-[dimethyl(oxo)-lambda6-sulfanylidene]benzamide
Overview
Description
“4-amino-N-[dimethyl(oxo)-lambda6-sulfanylidene]benzamide” is an organic compound with a molecular weight of 212.27 . It is also known as DAN.
Synthesis Analysis
The synthesis of benzamide derivatives, such as “this compound”, can be achieved through the direct condensation of carboxylic acids and amines . This reaction is performed under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth .
Molecular Structure Analysis
The IUPAC name for this compound is 4-amino-N-(methyl-(methylene)sulfinyl)benzamide . The InChI code is 1S/C9H12N2O2S/c1-14(2,13)11-9(12)7-3-5-8(10)6-4-7/h3-6H,1,10H2,2H3,(H,11,12,13) .
Physical and Chemical Properties Analysis
It is stored at room temperature . The CAS Number is 1010401-03-2 .
Scientific Research Applications
Synthesis and Characterization
Researchers have developed methods for synthesizing derivatives of benzamide, including compounds with structural similarities to 4-amino-N-[dimethyl(oxo)-lambda^6-sulfanylidene]benzamide, focusing on their potential biological applications. For instance, Saeed et al. (2015) reported the synthesis of different substituted benzamides for applications in medicinal chemistry, highlighting their potential to bind nucleotide protein targets (Saeed et al., 2015). This research is indicative of the broader interest in exploring the chemical and biological properties of such compounds.
Enzyme Inhibition Studies
One significant area of application for compounds like 4-amino-N-[dimethyl(oxo)-lambda^6-sulfanylidene]benzamide is enzyme inhibition, which has implications for developing therapeutic agents. Alyar et al. (2019) synthesized Schiff bases from sulfamethoxazole and evaluated their effects on various enzyme activities, demonstrating the potential of such compounds in biochemical research and drug development (Alyar et al., 2019).
Antimicrobial and Antioxidant Activities
The antimicrobial and antioxidant properties of derivatives similar to 4-amino-N-[dimethyl(oxo)-lambda^6-sulfanylidene]benzamide have also been explored. Karanth et al. (2019) studied the crystal structure, Hirshfeld surfaces, and biological activities of certain derivatives, revealing good antibacterial and potent antioxidant activities (Karanth et al., 2019).
Carbonic Anhydrase Inhibition
Another area of research involves the inhibition of carbonic anhydrases, which is crucial for developing treatments for conditions like glaucoma, epilepsy, and certain types of tumors. Abdoli et al. (2018) investigated benzamide-4-sulfonamides as inhibitors of human carbonic anhydrase isoforms, showcasing their effectiveness and potential therapeutic applications (Abdoli et al., 2018).
Safety and Hazards
Properties
IUPAC Name |
4-amino-N-[dimethyl(oxo)-λ6-sulfanylidene]benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2S/c1-14(2,13)11-9(12)7-3-5-8(10)6-4-7/h3-6H,10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMQVGJACPAYBFB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=NC(=O)C1=CC=C(C=C1)N)(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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